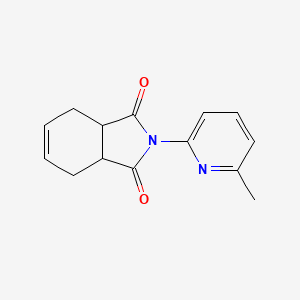
2-(6-Methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a tetrahydroisoindole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of 2-(6-methylpyridin-2-yl)ethanamine with phthalic anhydride under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing techniques. These methods allow for the superheating of solvents and the performance of reactions at elevated temperatures, which are not possible in traditional batch reactions. For example, the alkylation of pyridine with methanol using a down-flow vapor-phase reactor can produce 2-methylpyridines as major products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the pyridine ring.
Applications De Recherche Scientifique
2-(6-Methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal surfaces, forming a protective layer that inhibits corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- (6-Methoxypyridin-2-yl)methanamine
- 2-(Chloromethyl)-6-methoxypyridine
Uniqueness
2-(6-Methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its combination of a pyridine ring with a tetrahydroisoindole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-(6-methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-5,8,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUHCMLDVCXAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B5252806.png)
![(1R,2R)-1'-(6-methylpyridazin-3-yl)-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5252814.png)
![2-[[5-[(4-Tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B5252839.png)
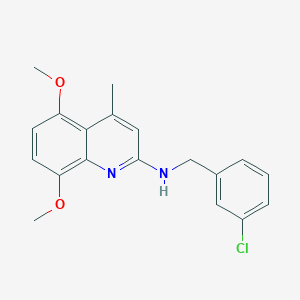
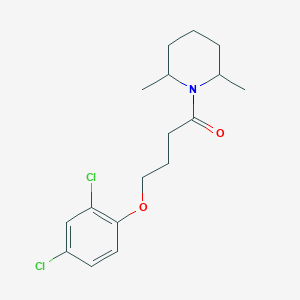
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide](/img/structure/B5252866.png)
![4-(4-methoxyphenyl)-N-{4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5252877.png)
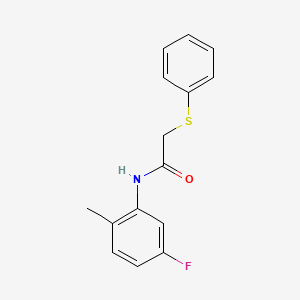
![3-(3,4-dimethylphenyl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5252899.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B5252907.png)
![2-methyl-N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5252914.png)
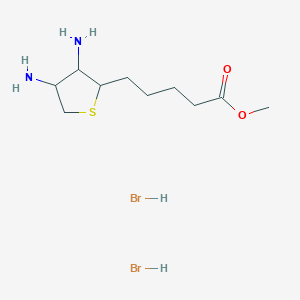
![2-bromo-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5252931.png)
![4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5252938.png)
